[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine
Description
Properties
Molecular Formula |
C11H10F3N3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
[2-methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine |
InChI |
InChI=1S/C11H10F3N3/c1-6-4-10(17-15)8-3-2-7(11(12,13)14)5-9(8)16-6/h2-5H,15H2,1H3,(H,16,17) |
InChI Key |
GJQSZMGVZJSGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine
General Synthetic Strategy
The synthesis of this compound generally follows a pathway involving:
- Construction or functionalization of the quinoline core bearing the trifluoromethyl group at the 7-position and methyl group at the 2-position.
- Introduction of a reactive group at the 4-position, commonly a carbonyl or halide, to enable subsequent substitution.
- Conversion of the 4-position substituent into a hydrazine moiety via hydrazinolysis or hydrazine hydrate treatment.
This approach aligns with classical quinoline chemistry and hydrazine derivative synthesis.
Stepwise Preparation
Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline Precursors
Literature reports the preparation of 7-(trifluoromethyl)quinoline derivatives via cyclization reactions or functional group transformations on quinoline intermediates. The trifluoromethyl group is introduced either by direct trifluoromethylation or by starting from trifluoromethyl-substituted anilines or benzaldehydes.
For example, ethyl 4-hydroxy-7-trifluoromethylquinoline-3-carboxylate has been synthesized by cyclization of appropriate precursors under high-temperature conditions, followed by purification steps. The methyl group at the 2-position can be introduced via alkylation or by using methyl-substituted starting materials.
Functionalization at the 4-Position
The 4-position of the quinoline ring is typically functionalized to a leaving group amenable to substitution. Commonly, this involves:
- Conversion of 4-hydroxy to 4-chloro derivatives using reagents such as phosphorus oxychloride (POCl3).
- Formation of 4-chloromethyl or 4-chlorine substituents via chlorination of methyl or hydroxyl groups, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Introduction of Hydrazine Group
The key step is the reaction of the 4-position activated quinoline intermediate with hydrazine hydrate to afford the hydrazine derivative. This step is generally performed by refluxing the chloro or ester intermediate with hydrazine hydrate in ethanol or other suitable solvents for several hours.
Example reaction conditions:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline + Hydrazine hydrate in ethanol, reflux 4 h | Formation of this compound |
The reaction proceeds via nucleophilic substitution of the chlorine atom by hydrazine, yielding the hydrazine-substituted quinoline.
Representative Synthetic Scheme
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Methyl-7-(trifluoromethyl)quinolin-4-ol | POCl3, reflux | 2-Methyl-7-(trifluoromethyl)quinolin-4-yl chloride | 75-85 |
| 2 | 2-Methyl-7-(trifluoromethyl)quinolin-4-yl chloride | Hydrazine hydrate, ethanol, reflux 4 h | This compound | 80-90 |
Analytical Characterization and Purification
The synthesized this compound is typically purified by recrystallization from ethanol or by column chromatography using suitable eluents such as mixtures of petroleum ether and ethyl acetate.
Characterization techniques include:
- Infrared Spectroscopy (IR): Identification of hydrazine N-H stretches (~3200-3400 cm^-1) and quinoline ring vibrations.
- Nuclear Magnetic Resonance (NMR): ^1H NMR signals for aromatic protons, methyl group at 2-position, and hydrazine protons; ^13C NMR confirms quinoline carbons and trifluoromethyl carbon.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.
- Elemental Analysis: Carbon, hydrogen, nitrogen content matching calculated values.
These data confirm the successful synthesis and purity of the target compound.
Summary of Key Literature Data
Chemical Reactions Analysis
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial and Antitubercular Properties
Recent studies have highlighted the effectiveness of quinoline-based hydrazones, including [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine, against various bacterial strains. A study synthesized several quinoline hydrazone derivatives and evaluated their antibacterial activities against Mycobacterium tuberculosis and other pathogenic bacteria. Notably, compounds derived from this scaffold exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against M. tuberculosis H37Rv, indicating strong potential for development as antimicrobial agents .
Table 1: Antibacterial Activity of Quinoline Hydrazones
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| QH-02 | 4 | Mycobacterium tuberculosis |
| QH-04 | 4 | Escherichia coli |
| QH-05 | 4 | Staphylococcus aureus |
Anticancer Potential
The hydrazone derivatives of quinoline have also shown promising anticancer activities. For instance, certain derivatives were tested for their cytotoxic effects on cancer cell lines and demonstrated significant inhibition of cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves the reaction of hydrazine derivatives with quinoline-based precursors. The structure-activity relationship studies suggest that modifications to the hydrazone moiety can enhance biological activity. For example, the introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved cell membrane permeability, which are critical for antimicrobial efficacy .
Analytical Applications
Beyond biological applications, this compound has utility as an analytical reagent. Hydrazones are widely used for the spectroscopic determination of metal ions in various samples, including food and environmental matrices. Their ability to form stable complexes with metal ions makes them valuable in analytical chemistry .
Case Studies
- Antibacterial Efficacy : A case study demonstrated that a series of synthesized quinoline hydrazone derivatives exhibited potent antibacterial activity against multiple drug-resistant strains. The study emphasized the importance of the trifluoromethyl group in enhancing antimicrobial properties.
- Anticancer Activity : Another investigation focused on the anticancer effects of these compounds on human breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
- Analytical Use : A study utilized this compound as a selective reagent for detecting trace amounts of heavy metals in environmental samples, showcasing its versatility beyond medicinal applications.
Mechanism of Action
The mechanism of action of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the growth of bacterial and cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their differences are summarized below:
Notes:
Physicochemical Properties
- LogP and Solubility: The hydrochloride salt of (7-methylquinolin-4-yl)hydrazine () has a logP of 3.4, suggesting moderate lipophilicity. The target compound’s CF₃ group likely increases logP further, impacting bioavailability .
- Molecular Weight : Analogs like QH-03 (MW ≈ 486.02) and BC-011 (MW ≈ 474.5) fall within drug-like ranges, suggesting the target compound is similarly optimized .
Crystallographic and Computational Insights
- Crystal Structures: Fluorinated Schiff bases derived from 4-hydrazinyl-8-CF₃ quinoline () reveal planar quinoline rings and hydrogen-bonding networks involving the hydrazine moiety .
- Molecular Dynamics : MM-GBSA calculations () demonstrate that CF₃ and hydrazine groups enhance binding free energies (ΔG) in protein-ligand interactions .
Biological Activity
The compound [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific hydrazine derivative, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the quinoline core followed by hydrazine substitution. The presence of the trifluoromethyl group at the 7-position is believed to enhance the compound's biological activity by increasing its lipophilicity and altering its electronic properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity against various pathogens.
Key Findings:
- Antibacterial Activity : Compounds similar to this compound have shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as antituberculosis agents .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains like Candida albicans and Penicillium chrysogenum. The presence of electron-withdrawing groups such as trifluoromethyl enhances activity against these fungi .
Cytotoxicity and Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The hydrazine derivative under consideration has been tested against various cancer cell lines.
Research Insights:
- Cytotoxic Studies : In vitro studies indicated that related quinoline hydrazones exhibit cytotoxic effects with submicromolar GI50 values across multiple tumor types, including leukemia and non-small cell lung cancer . The structure–activity relationship (SAR) analyses suggest that modifications in the quinoline structure significantly influence cytotoxicity.
- Mechanism of Action : The proposed mechanism involves the disruption of cellular processes in cancer cells, potentially through the induction of apoptosis or cell cycle arrest .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and enhances binding affinity to biological targets |
| Hydrazine Linkage | Facilitates interaction with cellular targets, enhancing cytotoxicity |
| Substituents on Quinoline Ring | Modifications can significantly alter antibacterial and anticancer potency |
Case Studies
- Antitubercular Activity : A study found that certain quinoline derivatives showed superior anti-tuberculosis activity compared to traditional drugs like rifampin and isoniazid. The incorporation of hydrazine moieties was critical for enhancing efficacy against resistant strains .
- Cytotoxicity in Cancer Models : In a comprehensive evaluation involving 60 different cancer cell lines, quinoline hydrazones exhibited varied levels of cytotoxicity, with some derivatives achieving IC50 values in the nanomolar range . This highlights their potential as lead compounds in anticancer drug development.
Q & A
Q. What are the standard synthetic routes for preparing [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a quinoline precursor (e.g., 2-methyl-7-(trifluoromethyl)quinolin-4-amine) with hydrazine hydrate under reflux in ethanol, catalyzed by glacial acetic acid . Key parameters affecting yield include:
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and F NMR confirm hydrazine linkage and trifluoromethyl group integrity .
- X-ray crystallography : SHELX software refines crystal structures, while ORTEP-III visualizes molecular geometry and π-π interactions . For example, substituents like trifluoromethyl groups influence packing density and intermolecular forces .
Q. How can researchers evaluate the biological activity of this compound in antimicrobial studies?
Answer:
- In vitro assays : Test against Mycobacterium tuberculosis or Gram-negative bacteria (e.g., E. coli) at concentrations of 1–100 µM .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine) to identify critical substituents .
Advanced Research Questions
Q. How can conflicting crystallographic data for quinoline-hydrazine derivatives be resolved?
Answer: Discrepancies in bond angles or torsional conformations may arise from:
Q. What strategies optimize synthetic yields when electron-withdrawing groups (e.g., trifluoromethyl) hinder reactivity?
Answer:
Q. How do computational methods aid in predicting the pharmacological profile of this compound?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., enoyl-ACP reductase) .
- DFT calculations : Analyze electron density around the hydrazine group to predict redox behavior .
Data Contradiction Analysis
Q. Why do substituent modifications (e.g., methyl vs. chloro) lead to divergent biological activities?
Answer:
- Lipophilicity : Trifluoromethyl and chloro groups increase logP, enhancing membrane permeability but may reduce solubility .
- Steric effects : Methyl groups at position 2 reduce steric hindrance, improving binding to hydrophobic enzyme pockets compared to bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
